Product packaging for 2-Methyl-6-methylidene-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0^{1,5}]undecan-8-ol(Cat. No.:CAS No. 24063-71-6)

2-Methyl-6-methylidene-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0^{1,5}]undecan-8-ol

Cat. No.: B1253251
CAS No.: 24063-71-6
M. Wt: 234.33 g/mol
InChI Key: DEBDFZGNZTYPMF-UHFFFAOYSA-N
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Description

Significance of Isocurcumenol as a Bioactive Natural Product Isocurcumenol is considered a significant bioactive natural product due to the range of biological activities observed in research studies. These activities include anti-inflammatory, antioxidant, and antimicrobial effectsontosight.ai. Furthermore, research has highlighted its potential antitumour effectsnih.govresearchgate.netresearchgate.netmedchemexpress.com. Studies have indicated that isocurcumenol can inhibit the proliferation of various cancer cell lines without causing significant toxicity to normal cellsnih.govresearchgate.netresearchgate.netmedchemexpress.com. Its ability to induce apoptosis in cancer cells has also been notednih.govresearchgate.net. The diverse pharmacological properties attributed to isocurcumenol underscore its significance as a natural product with potential therapeutic applications, prompting further investigation into its mechanisms of action and potential usesontosight.ai.

Detailed Research Findings:

Research has explored the effects of isocurcumenol on various cancer cell lines. For instance, studies have shown that isocurcumenol inhibited the proliferation of DLA, A549, K562, and KB cells nih.gov. Specific IC50 values for isocurcumenol have been reported, such as 99.1 μg/mL in DLA cells and 178.2 μg/mL in KB cells medchemexpress.com. Another study reported IC50 values of 75.3 ± 1.5 μg/mL for DLA cells and 75.7 ± 1.3 μg/mL for A549 cells after 48 hours of treatment researchgate.net.

Beyond its effects on cancer cells, isocurcumenol has demonstrated other biological activities. It has been shown to inhibit LPS-induced production of nitric oxide (NO) in isolated mouse peritoneal macrophages, suggesting anti-inflammatory potential caymanchem.com. Additionally, isocurcumenol reduced increases in serum levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT) in a mouse model of liver injury induced by LPS/D-galactosamine caymanchem.com. Isocurcumenol has also been identified as an inhibitor of 5α-reductase, an enzyme involved in converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) thegoodscentscompany.comchemfaces.com.

The presence of isocurcumenol in different plant extracts has been confirmed through techniques like GC-MS nih.govresearchgate.net. Studies on Curcuma zedoaria have identified isocurcumenol, along with other compounds like methyl sterolate, elemene, and isolongifolene, as prominent constituents in certain extracts nih.govresearchgate.net.

Data Table:

Compound NameSource PlantBiological ActivityRelevant Data (e.g., IC50)PubChem CID
IsocurcumenolCurcuma zedoaria, Curcuma aeruginosa, Curcuma phaeocaulis, Cyperus rotundusAntitumour, Anti-inflammatory, Antioxidant, Antimicrobial, 5α-reductase inhibition, HepatoprotectiveIC50: 99.1 μg/mL (DLA), 178.2 μg/mL (KB) medchemexpress.com; 75.3 ± 1.5 μg/mL (DLA), 75.7 ± 1.3 μg/mL (A549) researchgate.net10399139
Curcumenol (B1669339)Curcuma zedoaria, Curcuma phaeocaulisAnti-inflammatory, Hepatoprotective, Anticancer, Neuroprotective, Antioxidant, Reverse transcriptase inhibitionInhibitory effect on reverse transcriptase activity researchgate.net167812
GermacroneCurcuma aeruginosa, Curcuma zedoariaAntiandrogenic, Hair growth promoter, Antinociceptive, Anticancer, HepatoprotectiveMost potent 5α-reductase inhibitor (IC50=0.42±0.05 mg/mL) chemfaces.com6436348
Curcumin (B1669340)Curcuma longa, Curcuma zedoaria, Curcuma phaeocaulisAnticancer, Anti-inflammatory, Antioxidant, Antibacterial, Antifungal, Analgesic, Digestive, Antidepressant, Hypoglycemic, Hepatoprotective, Reverse transcriptase inhibitionWide range of activities mdpi.comfrontiersin.org; Inhibitory effect on reverse transcriptase activity researchgate.net969516
DehydrocurdioneCurcuma aeruginosa, Curcuma zedoariaAnticancer, Hepatoprotective, Nontoxic (in silico)Potential therapeutic potential samipubco.comresearchgate.net6442617
ZederoneCurcuma aeruginosa, Curcuma phaeocaulis5α-reductase inhibition, AntitumourInhibitory effect on 5α-reductase chemfaces.comNot found
EpicurzerenoneCurcuma zedoaria, Commiphora erythraeaAntimicrobial, Antioxidant, CytotoxicQuality marker for oxidative liver injury researchgate.netNot found
ElemeneCurcuma zedoariaAntitumourSubstantial antitumour activity nih.govNot found
IsolongifoleneCurcuma zedoariaPhytoconstituentProminent constituent in petroleum ether extract nih.govresearchgate.netNot found
Methyl sterolateCurcuma zedoariaPhytoconstituentMajor compound in rhizomes nih.govresearchgate.netNot found
ZedoarondiolCurcuma aeruginosa, Curcuma zedoaria5α-reductase inhibition, HepatoprotectiveInhibitory effect on 5α-reductase chemfaces.com24834047

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1253251 2-Methyl-6-methylidene-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0^{1,5}]undecan-8-ol CAS No. 24063-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-methylidene-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h11-12,16H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBDFZGNZTYPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(=C(C)C)C(O3)(CC2=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isocurcumenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24063-71-6
Record name Isocurcumenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 - 141 °C
Record name Isocurcumenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Natural Occurrence and Isolation Methodologies of Isocurcumenol

Chromatographic Separation and Purification Strategies in Research Settings

Chromatographic techniques are indispensable tools in the isolation and purification of natural products like isocurcumenol from complex plant extracts. These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation chromtech.com.

Column Chromatography Approaches

Column chromatography is a widely used technique for the initial separation and fractionation of crude plant extracts containing isocurcumenol tjnpr.orgresearchgate.net. This method involves packing a column with a stationary phase, typically silica (B1680970) gel, and eluting the sample through the column using a mobile phase chromtech.comresearchgate.net. The choice of stationary phase and the composition of the mobile phase are critical for achieving effective separation chromtech.com.

In research settings, the isolation of isocurcumenol from Curcuma zedoaria rhizomes has involved column chromatography on silica gel researchgate.net. Following extraction with petroleum ether, the extract was mixed with silica gel and subjected to column chromatography researchgate.net. Elution was performed using a gradient system, starting with 100% petroleum ether and gradually increasing the polarity by using different ratios of petroleum ether:ethyl acetate, followed by ethyl acetate, different ratios of ethyl acetate:methanol (B129727), and finally 100% methanol researchgate.net. Fractions collected during the elution process were monitored, and those showing similar spots on Thin Layer Chromatography (TLC) were pooled nih.govresearchgate.net.

Another study on Curcuma aeruginosa rhizome also highlights the use of column chromatography with gradient elution for separating chemical components tjnpr.org. Gradient elution, where the mobile phase composition changes over time, is particularly useful for separating samples containing a wide range of compounds with varying polarities tjnpr.orgrochester.edu.

Data from a study on Curcuma zedoaria illustrates a typical solvent gradient used in column chromatography for the isolation of compounds from the petroleum ether extract:

Elution Solvent System
100% Petroleum ether
Petroleum ether:Ethyl acetate
Ethyl acetate
Ethyl acetate:Methanol
100% Methanol

The fractions obtained from column chromatography are further analyzed, often by TLC or GC-MS, to identify fractions containing the target compound, isocurcumenol nih.govresearchgate.net.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the purification of compounds on a larger scale than analytical HPLC, yielding sufficient quantities for further studies mz-at.de. It offers high separation efficiency and is often employed as a subsequent step after initial separation by column chromatography mz-at.deresearchgate.net.

While specific detailed protocols for preparative HPLC solely focused on isocurcumenol purification were not extensively detailed in the search results, the application of preparative HPLC for isolating active principles from Curcuma species, including sesquiterpenes, is a standard practice in natural product chemistry mz-at.deresearchgate.net. Preparative HPLC systems are similar in basic setup to analytical HPLC systems but include a fraction collector to isolate the purified compounds mz-at.de.

The development of a preparative HPLC method often begins with optimizing the separation on an analytical column, considering factors such as stationary phase, mobile phase composition, and flow rate mz-at.delcms.cz. Reversed-phase HPLC, typically using a C18 stationary phase and a gradient elution with solvents like water and acetonitrile (B52724), is a common approach for separating compounds of varying polarities, including sesquiterpenoids like isocurcumenol nih.gov.

Research has demonstrated the use of HPLC for the simultaneous determination of isocurcumenol and other compounds in Curcuma rhizomes, indicating the applicability of HPLC principles to its analysis and, by extension, its preparative isolation nih.govingentaconnect.com. An improved HPLC method for the simultaneous estimation of isocurcumenol, ar-turmerone (B1667624), and α, β-turmerone in Curcuma longa has been developed, highlighting the use of HPLC in analyzing fractions containing isocurcumenol ingentaconnect.com.

The goal of preparative HPLC is to maximize the amount of substance purified per injection while maintaining sufficient resolution between the target compound and closely eluting impurities mz-at.de. Factors such as column load and peak shape are optimized to achieve high purity and yield mz-at.de.

Iii. Biosynthetic Pathways and Precursors of Isocurcumenol

General Terpenoid Biosynthesis Pathways

Terpenoids are synthesized from the condensation of IPP and DMAPP units. nih.govnih.gov The specific type of terpenoid (e.g., monoterpenes, sesquiterpenes, diterpenes) is determined by the number of these five-carbon units that are condensed together. Sesquiterpenes are formed from the condensation of three isoprene (B109036) units, typically via the intermediate farnesyl pyrophosphate (FPP), which is a C15 precursor. samipubco.comiosrjournals.orgnih.gov

Methylerythritol Phosphate (MEP) Pathway Contribution

The MEP pathway, also known as the non-mevalonate pathway, is an alternative route for IPP and DMAPP biosynthesis found in most bacteria, green algae, and in the plastids of higher plants. nih.govwikipedia.org This pathway initiates from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnih.gov In plants, the MEP pathway is typically responsible for the biosynthesis of precursors used for compounds found in plastids, such as carotenoids and the phytol (B49457) chain of chlorophyll. nih.govwikipedia.org However, some cross-talk and exchange of precursors between the MVA and MEP pathways can occur. wikipedia.org Research suggests that metabolites from the MEP/terpenoid pathway might contribute to the accumulation of certain compounds in Curcuma, though the specific contribution to isocurcumenol is not explicitly detailed in the provided results. researchgate.net

Enzymatic Mechanisms in Isocurcumenol Formation

The formation of specific terpenoids from IPP and DMAPP is catalyzed by a variety of enzymes, primarily terpene synthases and cytochrome P450-mediated enzymes. nih.gov

Terpene Synthase Involvement

Terpene synthases (TPSs) are a large family of enzymes that catalyze the cyclization and rearrangement of linear prenyl pyrophosphate precursors (like FPP for sesquiterpenes) to form the diverse array of terpene skeletons. researchgate.netnih.gov Sesquiterpene synthases specifically utilize FPP as a substrate to produce C15 terpene structures. nih.gov The specific terpene synthase responsible for the initial cyclization of FPP to a precursor leading to isocurcumenol would determine the basic guaiane (B1240927) skeleton. While the provided information discusses terpene synthases in general and their role in sesquiterpene production, a specific terpene synthase enzyme directly linked to isocurcumenol formation is not identified in the search results. researchgate.netnih.gov Germacrenes, which are 10-membered ring compounds, are often involved as enzyme-bound neutral intermediates in sesquiterpene production and can undergo further reactions catalyzed by terpene synthases to form various sesquiterpenes. researchgate.net

Cytochrome P450-Mediated Modifications

Following the formation of the basic terpene skeleton by terpene synthases, cytochrome P450 monooxygenases (CYP450s) often catalyze further modifications, such as hydroxylations, epoxidations, and oxidations, which contribute to the structural diversity and functionalization of terpenoids. While the search results mention the involvement of cytochrome P450 enzymes in the metabolism of other Curcuma compounds like curcumenol (B1669339), and the potential for drug-drug interactions through P450 inhibition, a direct link between specific cytochrome P450 enzymes and the modification steps in isocurcumenol biosynthesis is not clearly established in the provided text. nih.govfrontiersin.orggenome.jpchemfaces.com However, it is highly probable that CYP450s are involved in the later stages of isocurcumenol biosynthesis, modifying the terpene skeleton formed by a terpene synthase.

Genetic and Molecular Regulation of Isocurcumenol Biosynthesis

The biosynthesis of secondary metabolites, including terpenoids, is under genetic and molecular regulation. This involves the expression of genes encoding the enzymes in the biosynthetic pathways, as well as regulatory elements that control their activity. While the provided information mentions genes involved in the biosynthesis of curcuminoids in Curcuma species (such as DCS and CURS genes), and the influence of factors like minerals and UV-B radiation on volatile components in Curcuma, specific details regarding the genetic and molecular regulation directly controlling isocurcumenol biosynthesis are limited. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net Research indicates that environmental factors and nutrient availability can impact the production of volatile components, including isocurcumenol, in Curcuma, suggesting a level of environmental and possibly genetic regulation of its biosynthesis. researchgate.netnih.gov

Iv. Synthetic Strategies and Analogues of Isocurcumenol

Total Synthesis Approaches for Isocurcumenol

Total synthesis of isocurcumenol aims to construct the complete molecule from simpler, readily available starting materials through a series of controlled chemical reactions. While specific detailed total synthesis schemes for isocurcumenol were not extensively detailed in the search results, one study mentions a retrosynthesis strategy for (+)-isocurcumenol involving a perhydroazulene intermediate thieme-connect.com. The synthesis of complex molecules like isocurcumenol often begins with a design phase where potential routes are evaluated based on known reactions and feasibility researchgate.net. The Robinson annulation is a frequently employed step in the total synthesis of biologically active natural products, including some sesquiterpenes researchgate.net.

Semi-synthetic Derivatization of Isocurcumenol

Semi-synthetic derivatization involves using a naturally occurring compound, such as isocurcumenol, as a starting material and modifying its structure through chemical reactions. This approach can be used to create new compounds with potentially altered biological activities or improved physicochemical properties. While direct examples of semi-synthetic derivatization specifically focused on isocurcumenol were not prominently found, the broader field of natural product chemistry frequently employs this strategy.

For instance, modifications of curcumin (B1669340), another compound from Curcuma species, have been widely synthesized to overcome its physicochemical limitations and rapid metabolism researchgate.netnih.gov. These modifications include the creation of isoxazole (B147169) derivatives, which have shown enhanced antimycobacterial activity researchgate.netnih.gov. Such examples from related natural products suggest that semi-synthetic approaches could be valuable for exploring the chemical space around the isocurcumenol scaffold.

Design and Synthesis of Isocurcumenol Analogues

The design and synthesis of isocurcumenol analogues involve creating compounds that are structurally similar to isocurcumenol but with specific modifications. This is a key strategy in medicinal chemistry to investigate structure-activity relationships and to develop compounds with improved potency, selectivity, or pharmacokinetic properties.

Structural Modifications for Enhanced Biological Activity

Structural modifications can be made to different parts of the isocurcumenol molecule to study their impact on biological activity. For example, studies on curcuminoids have shown that the presence of specific functional groups and unsaturated bonds are important for antimycobacterial activity nih.gov. Modifications to the β-diketo structure of curcumin, for instance, have led to derivatives with enhanced activity researchgate.net.

The biological activities reported for isocurcumenol, such as anti-tumor effects and inhibition of estrogen receptor alpha (ERα), suggest that structural modifications could be aimed at optimizing these activities nih.govmedchemexpress.comui.ac.id. In silico studies have investigated the interaction of isocurcumenol and related compounds with ERα, providing insights into the molecular features that might be important for binding and inhibition ui.ac.id. These computational studies can guide the rational design of analogues with potentially enhanced affinity or efficacy.

Development of Conformationally Restricted Analogues

Conformationally restricted analogues are designed to limit the flexibility of a molecule, fixing certain parts of the structure in specific orientations. This can help to understand the preferred conformation of the molecule when interacting with a biological target and can lead to more potent and selective compounds researchgate.netlifechemicals.com. The synthesis of conformationally restricted scaffolds is an important area in drug discovery lifechemicals.com. Examples from other compound classes, such as GABA analogues or diamides, illustrate the synthetic strategies employed to introduce conformational constraints, often involving the incorporation of rigid ring systems researchgate.netsioc-journal.cnresearchgate.net. Applying similar principles to the isocurcumenol scaffold could involve incorporating rigid linkers or cyclic structures to constrain the movement of its side chains or the relative orientation of its functional groups.

Chemoinformatic Approaches to Isocurcumenol Scaffold Elaboration

Chemoinformatic approaches utilize computational tools and databases to analyze chemical structures, predict properties, and design new compounds. These methods can be applied to the isocurcumenol scaffold to explore potential modifications and identify promising analogues for synthesis and biological testing.

Databases like PubChem provide access to structural information, related compounds, and associated literature and biological data for isocurcumenol and other sesquiterpenoids nih.govnih.gov. In silico studies, such as docking simulations, can predict how isocurcumenol and its potential analogues might interact with target proteins like ERα, helping to prioritize compounds for synthesis ui.ac.id. Chemoinformatic tools can also be used for virtual screening of compound libraries based on the structural features of isocurcumenol, identifying commercially available or easily synthesizable compounds with similar scaffolds. Furthermore, these approaches can assist in analyzing structure-activity relationships from experimental data, building predictive models to guide the design of new analogues with desired properties.

V. Advanced Analytical Techniques for Characterization and Quantification of Isocurcumenol in Research Matrices

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the structural elucidation and identification of isocurcumenol. They probe the interaction of electromagnetic radiation with the molecule, yielding data characteristic of its unique chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic compounds, including isocurcumenol. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, NMR provides information about the types of atoms present, their connectivity, and their local electronic environment. This allows for the mapping of the carbon-carbon and carbon-hydrogen frameworks and the identification of specific functional groups within the isocurcumenol molecule. Studies on the characterization of isocurcumenol isolated from Curcuma species frequently utilize ¹H and ¹³C NMR spectroscopy to confirm its structure by comparing experimental spectral data with known values or by de novo structure determination upm.edu.myuni-halle.de.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of isocurcumenol and to gain insights into its structural fragments. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) corresponds to the molecular weight of the intact compound. Fragmentation of the molecular ion, which occurs under vacuum, produces a unique pattern of smaller ions. Analyzing these fragmentation patterns helps in piecing together the structure of the molecule by identifying characteristic neutral losses and fragment ions chemguide.co.uklibretexts.orgwikipedia.org. The mass spectrum of isocurcumenol isolated from Curcuma zedoaria has been reported, showing a molecular ion peak and characteristic fragment ions that aid in its identification nih.govsemanticscholar.orgresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in isocurcumenol. This technique measures the vibrations of bonds within a molecule when exposed to infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum of absorption bands. By interpreting these bands, the presence of hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and other functional groups within the isocurcumenol structure can be confirmed upm.edu.myum.edu.my. IR spectroscopy provides complementary information to NMR and MS, contributing to the comprehensive characterization of the compound.

Chromatographic Quantification Methods

Chromatographic techniques are essential for separating isocurcumenol from complex mixtures and for accurately quantifying its concentration in various research matrices. These methods typically involve a stationary phase and a mobile phase that differentially interact with the components of a sample, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the analysis of volatile and semi-volatile compounds, including isocurcumenol, particularly in essential oils and plant extracts. GC separates the components of a sample based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data for the separated compounds. This allows for both the identification and relative quantification of isocurcumenol within a complex volatile profile. GC-MS analysis has revealed isocurcumenol as a prominent constituent in the petroleum ether fraction of Curcuma zedoaria and ethanol (B145695) extracts of Curcuma aeruginosa nih.govresearchgate.netsmujo.idsmujo.id.

Research findings from GC-MS analysis highlight the presence and relative abundance of isocurcumenol in different Curcuma species. For example, one study reported isocurcumenol constituting 25.24% of the petroleum ether fraction of Curcuma zedoaria. nih.govresearchgate.net Another study on Curcuma aeruginosa accessions showed isocurcumenol as a dominant metabolite in ethanol extracts, with percentages reaching over 20% in certain accessions. smujo.idsmujo.id

Here is an example of how GC-MS data on the composition of a Curcuma extract might be presented:

CompoundPercentage in Extract (%)
Isocurcumenol25.24
Methyl sterolate24.94
Isolongifolene9.00
Elemene3.00
Other compoundsBalance

Note: This table is illustrative and based on reported findings nih.govresearchgate.net. Actual percentages may vary depending on the specific plant source, extraction method, and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile and semi-volatile compounds like isocurcumenol in various matrices. HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. Various detectors, such as UV-Visible detectors or mass spectrometers (HPLC-MS), can be coupled with HPLC to detect and quantify the separated analytes. HPLC methods have been developed and validated for the simultaneous determination and quantification of isocurcumenol along with other compounds in Curcuma rhizomes and their formulations ingentaconnect.comcapes.gov.brnih.govresearchgate.net.

Detailed research findings demonstrate the application of HPLC for the accurate quantification of isocurcumenol. A validated HPLC method was developed for the estimation of isocurcumenol, ar-turmerone (B1667624), and α, β-turmerone in the hexane (B92381) soluble fraction of Curcuma longa and its formulations. ingentaconnect.comresearchgate.net This method showed good linearity and was successfully applied for quantitative analysis. ingentaconnect.comresearchgate.net Another HPLC-DAD method allowed for the simultaneous quantitative determination of 11 characteristic compounds, including isocurcumenol, in three species of Curcuma rhizomes, demonstrating good repeatability with low intra- and inter-day variations. capes.gov.brnih.govmdpi.com

An example of quantitative data obtained via HPLC might be presented as follows:

Sample SourceIsocurcumenol Content (mg/g)
Curcuma kwangsiensis rhizome0.066 nih.gov
Curcuma wenyujin rhizome0.271 nih.gov
Curcuma longa rhizome0.058 nih.gov
Curcuma phaeocaulis rhizome0.310 nih.gov

Note: This table is illustrative and based on reported findings for curcumenol (B1669339) and its isomers, including isocurcumenol, in water extracts nih.gov. Specific isocurcumenol content can vary.

These chromatographic techniques, coupled with spectroscopic methods, provide a comprehensive analytical approach for the identification, characterization, and quantification of isocurcumenol in diverse research samples, contributing significantly to the understanding of its occurrence and potential applications.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC), making it suitable for high-throughput quantification of compounds like isocurcumenol in complex matrices. UPLC utilizes smaller particle size columns (typically < 2 µm) and higher mobile phase pressures, leading to sharper peaks and reduced run times science.govmdpi.com.

While direct UPLC methods specifically for the quantification of isocurcumenol alone are not extensively detailed in the search results, UPLC is frequently employed in methods designed to quantify multiple sesquiterpenoids, including isocurcumenol, in Curcuma species extracts. For instance, a UPLC-QQQ-MS method was developed for the simultaneous determination of 17 bioactive components, such as isocurcumenol, in Astragali Radix and Curcumae Rhizoma herb pairs science.govnih.gov. This method utilized an ACQUITY UPLC BEH C18 column (100mm × 2.1mm, 1.7µm) with a gradient elution using 0.1% aqueous formic acid and acetonitrile (B52724) over a 12-minute run time science.govnih.gov. The method demonstrated good linearity (r² > 0.9970), limits of detection (0.33-10.78 ng/mL), limits of quantification (0.81-2.54 ng/mL), and satisfactory precision and accuracy science.govnih.gov.

UPLC coupled with UV detection (UPLC-UV) or mass spectrometry (UPLC-MS) has been applied for the analysis of curcuminoids and other compounds in Curcuma species, highlighting the potential for UPLC-based methods in quantifying isocurcumenol mdpi.comresearchgate.net. A UPLC-UV-MS method for the determination of curcuminoids and ar-turmerone from Curcuma roots achieved separation within 3.5 minutes using a C18 column and a water/acetonitrile mobile phase containing formic acid researchgate.net. The speed and efficiency of UPLC make it a valuable tool for routine quality control and high-throughput analysis of isocurcumenol in large sets of samples science.govresearchgate.net.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures containing isocurcumenol, such as plant extracts ajrconline.orgnih.govchemijournal.com. These techniques enhance both separation and identification capabilities, providing more comprehensive information than individual methods ajrconline.orgnih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used hyphenated technique for the analysis of volatile and semi-volatile compounds, including sesquiterpenoids like isocurcumenol nih.govsmujo.idsmujo.idnih.gov. GC-MS analysis of the petroleum ether extract of Curcuma zedoaria rhizomes identified isocurcumenol as a prominent chemical constituent, present at 25.24% nih.gov. Similarly, GC-MS analysis of ethanol extracts from Curcuma aeruginosa rhizomes found isocurcumenol to be the most dominant metabolite, with concentrations reaching up to 22.01% in certain accessions smujo.idsmujo.id. GC-MS conditions, including column type and temperature programs, are optimized for the separation and detection of multiple sesquiterpenoids, considering factors like resolution and analyte stability nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS), including its high-resolution variants like LC-HRMS and UPLC-QToF-MS, is another crucial hyphenated technique for the analysis of isocurcumenol, particularly in less volatile or thermally labile forms, or in complex matrices where GC might not be suitable nih.govkemdikbud.go.idcrimsonpublishers.com. LC-MS combines the separation power of LC with the sensitive and selective detection capabilities of MS ajpaonline.com. This allows for the identification and quantification of isocurcumenol within complex botanical extracts by separating it from other co-eluting compounds and providing structural information through mass spectral data kemdikbud.go.idcrimsonpublishers.com. UPLC-QToF-MS has been employed for the identification of secondary metabolites, potentially including isocurcumenol, in methanolic extracts of Curcuma caesia rhizome, utilizing a C18 column and a gradient elution program crimsonpublishers.com. LC-MS analysis can also be used for metabolite fingerprinting and chemometric analysis to relate the chemical composition of extracts to their biological activities kemdikbud.go.id.

These hyphenated techniques provide detailed insights into the composition of isocurcumenol-containing samples, enabling researchers to identify and quantify the compound accurately even in the presence of numerous other constituents.

Vi. Mechanistic Investigations of Isocurcumenol S Biological Activities

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Models (In Vitro and Animal Studies)

Isocurcumenol, a sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria, has demonstrated significant antitumour potential. nih.govresearchgate.net Its mechanisms of action involve a multifaceted attack on cancer cells, including the inhibition of critical receptors, induction of programmed cell death, and halting of the cell division cycle.

Estrogen receptor alpha (ERα) is a key factor in the development and progression of certain cancers, particularly breast cancer, where it is often found in high levels. cabidigitallibrary.orgui.ac.id Computational studies, specifically in silico docking simulations, have been employed to investigate the interaction between isocurcumenol and ERα. These studies predict that isocurcumenol can bind to ERα, suggesting a potential inhibitory activity against this receptor. cabidigitallibrary.org

The interaction between isocurcumenol and ERα is primarily through hydrophobic interactions. cabidigitallibrary.orgui.ac.id In comparative in silico studies with other phytochemicals, isocurcumenol showed a notable inhibitory potential against ERα. cabidigitallibrary.org This suggests that isocurcumenol may act as a modulator of the estrogen signaling pathway, a critical pathway in the proliferation of ERα-positive cancer cells. By inhibiting ERα, isocurcumenol could potentially disrupt the hormonal signaling that these cancer cells rely on for growth and survival.

Table 1: In Silico Analysis of ERα Inhibition

Compound Interaction with ERα Predicted Inhibitory Potency (Ki)
Isocurcumenol Hydrophobic interactions 0.584 µM
Curcumol (B1669341) Hydrophobic interactions 1.36 µM
Curcumenol (B1669339) Hydrogen bonds and hydrophobic interactions 1.61 µM
β-Sitosterol Hydrophobic interactions 7.35 µM

Data from in silico docking simulations. cabidigitallibrary.orgui.ac.id

A key mechanism of isocurcumenol's anticancer effect is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govsemanticscholar.org Studies utilizing fluorescent staining techniques have shown that cancer cells treated with isocurcumenol exhibit the distinct morphological features associated with apoptosis. nih.govresearchgate.net This indicates that isocurcumenol can trigger the cell's intrinsic suicide program, leading to the elimination of malignant cells without causing significant toxicity to normal cells. nih.govsemanticscholar.org

While specific studies on isocurcumenol have confirmed its apoptosis-inducing capacity, research on the closely related compound curcumin (B1669340) provides deeper insight into the potential pathways involved. nih.govresearchgate.net Curcumin-induced apoptosis often proceeds through the mitochondria-mediated (intrinsic) pathway. nih.govnih.gov This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executive enzymes of apoptosis. nih.gov Key proteins in the Bcl-2 family regulate this process; curcumin has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins like Bax. nih.gov Given the structural and functional similarities among compounds from Curcuma species, it is plausible that isocurcumenol may utilize similar mitochondrial-dependent mechanisms to trigger apoptosis.

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Therapeutic agents often target this process by inducing cell cycle arrest at specific checkpoints. While direct evidence detailing isocurcumenol's effect on the cell cycle is limited, extensive research on the related compound curcumin shows it effectively inhibits cancer cell proliferation by arresting cells at various phases of the cell cycle. nih.gov

Depending on the cancer cell type, curcumin has been shown to cause cell cycle arrest in the G2/M phase or the G1 phase. nih.govunipa.it For instance, in head and neck squamous cell carcinoma cells, curcumin can induce G2/M arrest through an ATM/Chk2/p53-dependent pathway. nih.gov In other cancer models, curcumin treatment leads to an accumulation of cells in the G1 phase. unipa.it This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. mdpi.com A curcumin analog, NC2603, was found to induce cell cycle arrest in breast cancer cells by upregulating CDKN1A, the gene that encodes the p21 protein. mdpi.com These findings suggest that compounds from the Curcuma family can disrupt the normal progression of the cell cycle, thereby preventing cancer cell division.

In vitro studies have confirmed the potent cytotoxic and antiproliferative activity of isocurcumenol against a range of human and murine cancer cell lines. nih.gov The inhibitory effect is both concentration- and time-dependent. nih.gov Isocurcumenol has demonstrated significant efficacy in inhibiting the growth of Dalton's Lymphoma Ascites (DLA), human lung carcinoma (A549), human chronic myelogenous leukemia (K-562), and human oral epidermoid carcinoma (KB) cells. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Isocurcumenol on Various Cancer Cell Lines

Cell Line Cancer Type Origin
DLA Lymphoma Murine
A549 Lung Carcinoma Human
K-562 Chronic Myelogenous Leukemia Human
KB Oral Epidermoid Carcinoma Human

Data derived from in vitro cell viability assays. nih.gov

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play crucial roles in regulating inflammation, cell survival, and proliferation. researchgate.netmdpi.com Their aberrant activation is a hallmark of many cancers. While direct studies on isocurcumenol's impact on these pathways are not widely available, research on the related sesquiterpene, curcumenol, provides valuable insights.

Curcumenol has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.netrsc.org It achieves this by preventing the nuclear translocation of the NF-κB p65 subunit and blocking the phosphorylation and degradation of its inhibitor, IκBα. researchgate.netrsc.org This inhibition of NF-κB activation subsequently leads to a decrease in the expression of pro-inflammatory proteins. researchgate.net Furthermore, curcumin, another related compound, is well-documented to suppress the activation of both NF-κB and STATs, highlighting a common mechanistic theme for these natural products. researchgate.net

Anti-inflammatory Pathways and Molecular Targets

The anti-inflammatory properties of compounds from Curcuma zedoaria are well-recognized. nih.gov The anti-inflammatory activity of the rhizome extract has been partly attributed to the inhibition of tumor necrosis factor-alpha (TNF-α) production. semanticscholar.org

Mechanistic studies on the related compound curcumenol further elucidate the molecular targets involved in the anti-inflammatory response. Curcumenol significantly decreases the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including interleukin-6 (IL-6) and TNF-α. researchgate.netrsc.org This is achieved by inhibiting the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The underlying mechanism for these effects involves the suppression of the Akt-mediated NF-κB signaling pathway and the p38 mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netrsc.org By targeting these key inflammatory pathways, curcumenol, and likely isocurcumenol, can effectively modulate the inflammatory response at a molecular level.

Table 3: Mentioned Chemical Compounds

Compound Name
Isocurcumenol
Curcumol
Curcumenol
β-Sitosterol
Estradiol
Tamoxifen
Curcumin
Cyclophosphamide (B585)
Elemene
Curdione (B1662853)
Methyl sterolate
Isolongifolene
Furanogermenone
Dehydrocurdione
Curzerenone
Epcurzerenone
NC2603
Interleukin-1β
Interleukin-6
Nitric Oxide
Wortmannin
Caffeic acid ethyl ester
Triciribine hydrate
SB 202190
Ferulic acid
Caffeic acid ethyl ester (CAPE)
Quercetin
Fisetin
Doxorubicin

Antioxidant Mechanisms and Cellular Protection

The antioxidant activity of isocurcumenol suggests it may have the capacity to scavenge reactive oxygen species (ROS). However, the specific types of ROS it neutralizes and the chemical mechanism of this scavenging activity have not been detailed in the available research. For comparison, the related compound curcumin is known to be a powerful scavenger of various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (HO•), and peroxyl radicals (ROO•), a capability attributed to its unique chemical structure nih.gov. Further studies are needed to characterize the direct ROS scavenging potential of isocurcumenol.

There is currently a lack of specific research demonstrating how isocurcumenol modulates the activity of key endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD) and catalase (CAT). These enzymes are critical for cellular defense against oxidative stress nih.govnih.gov. Numerous studies have shown that curcumin can enhance the activity and expression of these protective enzymes, thereby bolstering the cell's ability to handle oxidative loads nih.govplos.orgmdpi.com. Whether isocurcumenol shares this mechanism of indirect antioxidant activity is a subject for future investigation.

While the general antioxidant potential of isocurcumenol is recognized, specific studies demonstrating its ability to protect cells from oxidative damage in controlled models are not present in the reviewed literature. Its role in inhibiting the proliferation of cancer cells suggests a protective effect that could be linked to the mitigation of oxidative stress, but direct evidence of preventing lipid peroxidation, DNA damage, or protein oxidation in response to an oxidative challenge is yet to be established researchgate.netnih.gov.

Antimicrobial and Antifungal Modalities

Isocurcumenol, a sesquiterpenoid found in plants of the Curcuma genus, has been a subject of investigation for its biological activities, particularly its effects against various microbes. Research into its mechanisms of action reveals a multi-faceted approach to inhibiting fungal and bacterial growth.

A key mechanism underlying the antifungal activity of Curcuma longa extract, which contains isocurcumenol, is the disruption of the fungal cell membrane. researchgate.netnih.gov The fungal cell membrane is crucial for maintaining cellular integrity and function; its disruption can lead to cell death. plos.org Studies have indicated that the ethanol (B145695) extract of C. longa targets the cell membrane system of fungi. researchgate.net This disruption compromises the protective barrier of the fungal cell, leading to the leakage of intracellular components and ultimately inhibiting fungal growth. researchgate.netsemanticscholar.org While this activity has been demonstrated for the whole extract, it points to a probable mechanism for its constituent compounds. researchgate.net

Another significant antifungal mechanism associated with Curcuma longa extract is the inhibition of ergosterol biosynthesis. researchgate.netnih.gov Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.gov By inhibiting the synthesis of ergosterol, the fungal cell membrane becomes dysfunctional, which can lead to cell rupture. researchgate.net Research has confirmed that C. longa extract can inhibit the synthesis of ergosterol in F. graminearum. researchgate.net This inhibition is a primary target for many antifungal agents. nih.govmdpi.comnih.gov The disruption of this pathway by the plant's extract suggests that its active components, including isocurcumenol, may contribute to this specific mode of action. researchgate.net

One of the most notable findings regarding isocurcumenol's antifungal activity is its powerful synergistic effect when combined with other antimicrobial agents. researchgate.net A study investigating the antifungal effects of compounds from C. longa on F. graminearum found that while curdione alone had an inhibitory rate of 52.9%, its combination with isocurcumenol resulted in a 100% antifungal rate. researchgate.netnih.gov This demonstrates a potent synergy, where the combined effect of the two compounds is significantly greater than their individual effects. researchgate.net This synergistic action suggests that isocurcumenol may enhance the efficacy of other antifungal compounds, potentially by facilitating their entry into the fungal cell or by acting on a complementary target. researchgate.netnih.gov This property is of significant interest in the development of new antimicrobial strategies to overcome resistance. nih.gov

Table 1: Synergistic Antifungal Activity of Curdione Combined with Isocurcumenol against F. graminearum
Compound(s)Inhibitory Rate (%)Reference
Curdione52.9 researchgate.netnih.gov
Curdione + Isocurcumenol100 researchgate.netnih.gov

Other Investigated Biological Activities in Pre-clinical Models

Currently, there is a lack of specific preclinical research investigating the direct neuroprotective effects of isocurcumenol. While related compounds from the Curcuma genus, notably curcumin, have been extensively studied for their neuroprotective properties in various models of neurodegenerative diseases, similar data for isocurcumenol is not available in the reviewed scientific literature. researchgate.net Therefore, the potential neuroprotective activity of isocurcumenol remains an uninvestigated area.

Hepatoprotective Mechanisms

Studies have indicated that Isocurcumenol possesses protective effects on the liver. The mechanisms underlying this hepatoprotective activity involve its ability to modulate inflammatory responses and mitigate cellular damage.

In a mouse model of liver injury induced by lipopolysaccharide (LPS) and D-galactosamine, Isocurcumenol demonstrated a significant protective effect. caymanchem.com Its administration was found to reduce the serum levels of key liver enzymes, glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT), which are markers of hepatic damage. caymanchem.com This suggests that Isocurcumenol helps to preserve the integrity of liver cells.

Furthermore, the compound targets inflammatory pathways that contribute to liver injury. Isocurcumenol has been shown to inhibit the production of nitric oxide (NO) induced by LPS in isolated mouse peritoneal macrophages. caymanchem.com Nitric oxide is a signaling molecule that, in excess, can contribute to inflammatory damage. By suppressing its production, Isocurcumenol helps to control the inflammatory cascade involved in certain types of liver damage. The hepatoprotective activity of the Curcuma zedoaria rhizome, from which Isocurcumenol is derived, has been noted in various studies. nih.gov

Table 1: Summary of Research Findings on the Hepatoprotective Mechanisms of Isocurcumenol
Experimental ModelKey FindingsObserved EffectReference
Mouse model of LPS/D-galactosamine-induced liver injuryReduction in serum levels of key liver enzymes.Decreased levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT). caymanchem.com
Isolated mouse peritoneal macrophagesInhibition of inflammatory mediator production.Suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production. caymanchem.com

Anti-diabetic Mechanisms (Cellular/Molecular)

Detailed mechanistic studies specifically investigating the cellular and molecular anti-diabetic activities of Isocurcumenol were not found in the available search results.

Anti-osteoporosis Activity

Specific research detailing the mechanisms of Isocurcumenol in preventing or treating osteoporosis is not available in the retrieved scientific literature.

Anti-platelet Aggregation Mechanisms

The precise mechanisms by which Isocurcumenol may inhibit platelet aggregation have not been elucidated in the available research.

Analgesic Mechanisms

Specific studies focusing on the analgesic mechanisms of Isocurcumenol are not present in the currently available scientific literature.

Vii. Structure Activity Relationship Sar Studies of Isocurcumenol and Its Derivatives

Identification of Key Pharmacophores for Specific Activities

Research into the anticancer potential of isocurcumenol suggests that certain structural features are important for its activity against cancer cells. Isocurcumenol has been reported to inhibit the proliferation of cancer cells and induce apoptosis. researchgate.netmedchemexpress.com Studies comparing isocurcumenol with related sesquiterpenoids from Curcuma zedoaria and Curcuma longa have been conducted to identify which parts of the molecule are essential for these effects. researchgate.netplos.orgnih.gov For instance, in silico studies investigating the potential of isocurcumenol as an estrogen receptor alpha (ERα) inhibitor suggest that its interaction with ERα involves hydrophobic interactions. researchgate.netui.ac.id This implies that lipophilic regions of the isocurcumenol structure may play a key role in binding to the ERα target. researchgate.net

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity by affecting how it interacts with biological targets like enzymes and receptors. utfpr.edu.brnih.govslideshare.netbiomedgrid.com While specific detailed studies focusing solely on the impact of isocurcumenol's stereochemistry on its biological efficacy are limited in the provided search results, the general principle of stereochemistry's importance in the activity of chiral natural compounds is well-established. nih.govbiomedgrid.com Isocurcumenol is a chiral molecule, possessing defined stereocenters. nih.gov Differences in the spatial arrangement of functional groups in stereoisomers can lead to variations in target binding affinity, metabolism, and transport, ultimately affecting potency and efficacy. nih.govbiomedgrid.com Although direct comparative data on different stereoisomers of isocurcumenol and their respective biological activities were not prominently found, the known chirality of isocurcumenol suggests that its specific stereochemical configuration is likely important for its observed biological effects. nih.govnih.gov

Comparative SAR with Related Sesquiterpenoids (e.g., Curcumenol (B1669339), Curdione)

Comparing the SAR of isocurcumenol with related sesquiterpenoids found in the same plant sources, such as curcumenol and curdione (B1662853), provides valuable information about the influence of specific structural variations on biological activity. Isocurcumenol, curcumenol, and curdione are all sesquiterpenoids isolated from Curcuma species and have shown various biological activities, including anticancer and antifungal properties. researchgate.netplos.orgnih.govsamipubco.comnih.govwjgnet.com

In the context of anticancer activity and ERα inhibition, in silico studies indicated that isocurcumenol had a potentially higher inhibitory activity against ERα compared to curcumol (B1669341) and curcumenol, based on docking scores. ui.ac.id This difference in activity among these closely related compounds highlights the sensitivity of biological targets to even subtle variations in sesquiterpenoid structures. The presence or position of functional groups, the ring system structure, and stereochemical orientation likely contribute to the differential binding affinities and biological outcomes observed between isocurcumenol, curcumenol, and curdione. researchgate.netui.ac.idnih.gov

Further detailed comparative studies, including synthesis of derivatives with specific structural modifications and comprehensive biological assays, are needed to fully elucidate the precise SAR of isocurcumenol and its related sesquiterpenoids.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Isocurcumenol10399139
Curcumenol167812
Curdione6441391

Data Table: Antifungal Activity against Fusarium graminearum

CompoundIndividual Inhibition Rate (%) plos.orgnih.govCombination with Curdione Inhibition Rate (%) plos.orgnih.gov
Curdione52.9N/A
IsocurcumenolNot specified individually in table100
CurcumenolNot specified individually in table82.7
β-elemeneNot specified individually in table100
Curcumin (B1669340)Not specified individually in table93.6
CurzereneNot specified individually in table88.9
CurcumolNot specified individually in table63.6
GermacroneNot specified individually in table56.4

Note: Individual inhibition rates for Isocurcumenol, Curcumenol, and other compounds in the table were not explicitly provided as single values in the referenced text, only their contribution in combinations. plos.orgnih.gov

Viii. Pharmacological Potential and Therapeutic Target Identification Pre Clinical Focus

In Vitro Efficacy Studies and Dose-Response Characterization

In vitro studies have demonstrated the cytotoxic effects of isocurcumenol on various cancer cell lines. Isocurcumenol significantly inhibited the proliferation of human lung (A549), leukemia (K562), nasopharyngeal carcinoma (KB), and murine lymphoma (DLA) cells. innovareacademics.innih.gov The cytotoxic activity was observed to be concentration and time-dependent. nih.gov

Data from a study on the antitumour effects of isocurcumenol isolated from Curcuma zedoaria rhizomes showed the following IC50 values on different cancer cell lines after 24 and 48 hours of treatment:

CellsIC50 Value (µg/mL) (24 h)IC50 Value (µg/mL) (48 h)
DLANot specified99.1
A549Not specified75.7 ± 1.3
K562Not specified59*
KBNot specified178.2

*Note: The IC50 value for K562 at 48h is presented as 59 in one instance nih.gov and 99.1 in another medchemexpress.com. The value 75.3 ± 1.5 µg/mL for DLA at 48 hours is also reported. researchgate.net

Isocurcumenol at concentrations between 12.5 and 400 µg/mL for 24-48 hours dose-dependently inhibited cancer cell proliferation. medchemexpress.com Importantly, isocurcumenol did not exhibit significant toxicity on normal chicken embryo fibroblast cells and lymphocytes in these in vitro settings. nih.govmedchemexpress.com Fluorescent staining techniques revealed that isocurcumenol induced morphological features characteristic of apoptosis in treated cancer cells. nih.govresearchgate.net

In addition to its cytotoxic effects, isocurcumenol has been investigated for other activities in vitro. It has been reported to inhibit 5α-reductase, an enzyme involved in converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). thegoodscentscompany.com In the context of antifungal activity, a study on Curcuma longa extract and its components showed that a combination of curdione (B1662853) and isocurcumenol reached a 100% inhibitory rate against Fusarium graminearum. plos.org

In Vivo Efficacy in Animal Models of Disease

Pre-clinical studies utilizing animal models have provided insights into the in vivo efficacy of isocurcumenol, particularly concerning its antitumour potential. In vivo tumour reduction studies were conducted in mice challenged with DLA (murine lymphoma) cells. nih.govresearchgate.net Administration of isocurcumenol significantly reduced the ascitic tumour volume and increased the lifespan of the mice compared to untreated control groups. nih.govresearchgate.net An optimum dose for maximum antitumour activity was identified in these studies. nih.gov The antitumour effects observed were comparable to the standard drug cyclophosphamide (B585) used to treat lymphoma in the study. innovareacademics.innih.gov

The in vivo studies also suggested a non-toxic nature of the compound at low doses. innovareacademics.innih.gov

Identification of Specific Molecular Targets and Pathways

Research into the molecular mechanisms of isocurcumenol's action is ongoing. In the context of its antitumour activity, the induction of apoptosis in cancer cells has been observed. nih.govresearchgate.net

In silico studies have suggested that isocurcumenol may act as an inhibitor of estrogen receptor alpha (ERα), showing inhibitory activity against ERα in docking simulations. medchemexpress.comresearchgate.netui.ac.id The in silico docking results indicated that isocurcumenol interacted with ERα through hydrophobic interactions. ui.ac.id The order of potency as an ERα inhibitor among tested compounds (isocurcumenol, curcumol (B1669341), curcumenol (B1669339), and β-sitosterol) was highest for isocurcumenol in one in silico study. ui.ac.id

While specific molecular targets for isocurcumenol are still being elucidated, studies on related compounds from Curcuma species, such as curcumin (B1669340) and curcumenol, provide potential avenues for investigation. Curcumin, for instance, is known to interact with numerous molecular targets involved in inflammation and cancer, including NF-κB, AP-1, PI3K/Akt, MAPK, and STAT3 pathways. mdpi.comfrontiersin.orgnih.govresearchgate.net Curcumenol has been shown to reduce inflammation through mechanisms associated with AKT-mediated inhibition of NF-κB and p38 MAPK signaling pathways. frontiersin.org Isocurcumenol has also been identified as interacting with targets like CHRM1 in network pharmacology analysis related to Curcuma aromatica. frontiersin.org

Potential for Combination Therapies in Pre-clinical Settings

The potential for isocurcumenol to be used in combination therapies in pre-clinical settings is an area of interest, particularly given the strategies employed to enhance the efficacy of natural compounds and overcome limitations like drug resistance in cancer treatment. nih.govnih.gov While direct pre-clinical studies on isocurcumenol in combination with conventional chemotherapies were not prominently found in the search results, the success of combination approaches with related compounds like curcumin suggests potential. nih.govmdpi.com For example, pre-clinical studies have shown that combining curcumin with chemotherapeutic agents like paclitaxel (B517696) can synergistically improve therapeutic efficacy and potentially reverse multidrug resistance in cancer therapy. nih.gov The observed antifungal synergy between isocurcumenol and curdione in vitro also highlights the potential for combination approaches. plos.org Further pre-clinical investigations are warranted to explore the potential synergistic effects of isocurcumenol when combined with other therapeutic agents in various disease models.

Ix. Emerging Research Areas and Future Directions in Isocurcumenol Studies

Elucidation of Novel Biological Activities

Current research suggests that isocurcumenol possesses a range of biological activities, including potential anti-inflammatory, antioxidant, and antimicrobial effects ontosight.ai. Studies have also indicated its anti-tumor activity, demonstrating inhibition of cancer cell proliferation and induction of apoptosis in various human and murine cancer cell lines, such as DLA, A549, K562, and KB cells nih.govresearchgate.net. Furthermore, in silico studies have explored its potential as an inhibitor of estrogen receptor alpha (ERα), which is associated with breast cancer cabidigitallibrary.orgresearchgate.net. While these findings are promising, further research is needed to fully elucidate the spectrum of its biological activities. Future studies should aim to identify novel bioactivities through comprehensive in vitro and in vivo screening against a wider array of biological targets and disease models. This could involve exploring its effects on other receptor types, enzyme pathways, and cellular processes not yet investigated, potentially uncovering new therapeutic applications.

Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise molecular mechanisms underlying the observed biological activities of isocurcumenol is crucial for its potential development as a therapeutic agent. Advanced 'omics' technologies, such as proteomics and metabolomics, offer powerful tools for this purpose teknolabjournal.com. Proteomics can help identify the proteins that interact with isocurcumenol or whose expression levels are altered upon treatment, providing insights into the cellular pathways affected. For instance, differential proteomics has been used to identify proteins involved in energy metabolism, tRNA synthesis, and glucose metabolism in fungi treated with Curcuma longa extract containing isocurcumenol plos.org. Metabolomics can reveal changes in cellular metabolite profiles in response to isocurcumenol, offering a snapshot of the metabolic state and identifying key metabolic pathways influenced by the compound. Future research should leverage these technologies to comprehensively map the molecular targets and downstream effects of isocurcumenol, providing a detailed understanding of its mechanisms of action at a system level.

Chemoinformatic and Computational Approaches for Drug Discovery

Chemoinformatics and computational approaches play a significant role in modern drug discovery by enabling the analysis of chemical data, prediction of molecular properties, and identification of potential drug candidates longdom.orgazolifesciences.comnih.govresearchgate.netnih.gov. In silico studies have already been utilized to explore the potential of isocurcumenol as an ERα inhibitor through molecular docking simulations cabidigitallibrary.orgresearchgate.net. These approaches can predict the binding affinity and interaction patterns of isocurcumenol with target proteins ikm.org.my. Future directions include employing more advanced computational techniques, such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening of compound libraries, to identify novel targets for isocurcumenol or to design and predict the activity of isocurcumenol derivatives with enhanced properties longdom.orgazolifesciences.comnih.govnih.gov. These methods can accelerate the drug discovery process by prioritizing compounds for experimental testing and providing insights into the structural features required for desired biological activity.

Exploration of Delivery Systems for Research Applications (e.g., nanocarriers for in vitro or in vivo studies)

The physicochemical properties of isocurcumenol, like many other natural products, may present challenges for effective delivery in biological studies. Exploring advanced delivery systems is essential for optimizing its application in in vitro and in vivo research. Nanocarriers, such as polymeric nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, have shown promise in enhancing the solubility, stability, and targeted delivery of hydrophobic compounds like curcumin (B1669340) (a related compound also found in Curcuma species) mdpi.compreprints.orgmdpi.comijpsjournal.comdovepress.com. These systems can improve cellular uptake, protect the compound from degradation, and facilitate targeted delivery to specific cells or tissues, potentially reducing the required dose and minimizing off-target effects mdpi.commdpi.comijpsjournal.comdovepress.com. Future research should focus on developing and evaluating suitable nanocarrier systems specifically for isocurcumenol to improve its delivery and efficacy in various research models.

Development of Isocurcumenol-Derived Probes for Target Identification

Identifying the specific molecular targets that isocurcumenol interacts with is a critical step in understanding its mechanism of action and developing it as a potential therapeutic. The development of isocurcumenol-derived probes, such as affinity probes or photoaffinity labels, can facilitate the identification of its direct binding partners in complex biological systems nih.gov. These probes, typically consisting of the compound of interest linked to a detectable tag or a reactive group, can be used in pull-down assays or activity-based protein profiling experiments to isolate and identify the proteins that bind to isocurcumenol nih.gov. This research direction is vital for validating targets suggested by in silico studies and for discovering previously unknown interactions, providing concrete evidence of its molecular mechanism.

Addressing Research Gaps in Biosynthesis and Bioengineering

While isocurcumenol has been identified in several Curcuma species, the detailed biosynthetic pathway leading to its formation is not fully elucidated. Understanding the enzymes and genes involved in its biosynthesis is crucial for potential bioengineering efforts aimed at enhancing its production or creating novel derivatives researchgate.net. Research gaps exist in identifying all the steps and regulatory mechanisms of isocurcumenol biosynthesis. Future studies should focus on applying techniques like transcriptomics and enzyme characterization to map the complete pathway. Furthermore, bioengineering approaches could explore the possibility of producing isocurcumenol in heterologous systems, potentially offering a more sustainable and controlled method of production compared to extraction from natural sources researchgate.net.

Q & A

Q. What experimental models are commonly used to assess the anticancer activity of isocurcumenol?

In vitro models such as human breast cancer (MCF-7, MM231) and cervical cancer (HeLa) cell lines are standard for evaluating cytotoxicity and RNA synthesis inhibition . In vivo studies often employ Dalton’s lymphoma ascites (DLA)-challenged mice, where isocurcumenol significantly reduces tumor volume and extends lifespan at doses of 35.7 mg/kg body weight . These models are selected for their relevance to ERα overexpression and proliferation pathways linked to cancer progression.

Q. Which analytical methods are validated for identifying and quantifying isocurcumenol in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard. GC-MS is preferred for sesquiterpene profiling in Curcuma species, with chemometric analysis (e.g., hierarchical clustering) distinguishing bioactive compounds like isocurcumenol . HPLC coupled with antifungal activity assays can quantify synergistic effects in combinatorial treatments .

Q. What molecular docking parameters are critical for studying isocurcumenol’s interaction with ERα?

Key parameters include grid box dimensions (20x20x15 ų for ERα), interaction energy (EI), inhibition constant (Ki), and hydrogen bond/van der Waals interactions. AutoDock Vina and HyperChem v8.0 are validated tools for docking, with RMSD values ≤0.34 Å confirming reproducibility . Lipinski’s Rule of Five analysis (e.g., clog P values) ensures drug-likeness .

Advanced Research Questions

Q. How can discrepancies in isocurcumenol’s binding affinity data across docking platforms be resolved?

Cross-validate results using multiple software (e.g., AutoDock Vina, Q-SiteFinder) and overlay crystallized ligand structures (e.g., estradiol) to assess positional accuracy . Redocking experiments and energy minimization (HyperChem) reduce false positives. For ERα studies, prioritize residues like Glu353 and Leu387, which mediate hydrogen and hydrophobic interactions .

Q. What strategies optimize the synergistic antifungal effects of isocurcumenol with other compounds?

Combinatorial screens (e.g., curdione + isocurcumenol + β-elemene) show 100% fungal inhibition in Fusarium graminearum. Dose-response matrices and proteomic analysis identify synergistic mechanisms, such as membrane disruption and oxidative stress pathways . Fractional inhibitory concentration (FIC) indices quantify synergism, with values <0.5 indicating strong potentiation.

Q. How to reconcile in silico predictions with in vitro results for ERα inhibition?

Validate docking-predicted Ki values (e.g., 0.82 µM for isocurcumenol) with competitive binding assays (e.g., fluorescence polarization). Discrepancies may arise from solvent accessibility or allosteric effects in vitro. Use molecular dynamics simulations (e.g., GROMACS) to model receptor flexibility and improve correlation .

Q. What computational and experimental approaches address isocurcumenol’s bioavailability challenges?

Pharmacokinetic modeling (e.g., PBPK) integrates clog P (4.2 for isocurcumenol) and plasma protein binding data to predict bioavailability . Nanoformulation (e.g., liposomal encapsulation) enhances solubility, as tested in DLA mice via intraperitoneal delivery .

Data Contradiction and Multi-Omics Integration

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?

Context-dependent factors (e.g., ERα expression levels in MCF-7 vs. HeLa) influence efficacy. Use transcriptomics (RNA-seq) to correlate target gene expression (e.g., ESR1) with IC₅₀ values. Meta-analysis of dose-response curves across cell lines clarifies selectivity .

Q. What multi-omics strategies elucidate isocurcumenol’s dual anticancer and anti-inflammatory roles?

Integrate proteomics (e.g., differential expression of NF-κB and COX-2) with metabolomics (LC-MS lipid profiling) in tumor microenvironments. Network pharmacology identifies shared targets (e.g., MMP-3, RANKL) for dual-action mechanisms .

Methodological Best Practices

  • Experimental Design : Use ≥10 replicates in docking studies to ensure statistical power .
  • Data Reporting : Tabulate EI, Ki, and RMSD values alongside crystallographic validation (Table 4 in ).
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review of tumor models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.